molecular formula C15H24N2O3 B11420301 ethyl 4-(sec-butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

ethyl 4-(sec-butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11420301
M. Wt: 280.36 g/mol
InChI Key: DPAGDKQRGQVHHM-UHFFFAOYSA-N
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Description

ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a pyrrole derivative with an appropriate carbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE exerts its effects depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(BUTYL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE
  • ETHYL 4-[(ISOBUTYL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE

Uniqueness

ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its branched butan-2-yl group may influence its reactivity and interactions with biological targets, differentiating it from similar compounds with linear or different branched substituents.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

ethyl 4-(butan-2-ylcarbamoyl)-1,3,5-trimethylpyrrole-2-carboxylate

InChI

InChI=1S/C15H24N2O3/c1-7-9(3)16-14(18)12-10(4)13(15(19)20-8-2)17(6)11(12)5/h9H,7-8H2,1-6H3,(H,16,18)

InChI Key

DPAGDKQRGQVHHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C(=C1C)C(=O)OCC)C)C

Origin of Product

United States

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